Di-O-methylcurvularin, (+/-)-

Natural product synthesis Macrolactonization Oxazole photooxygenation

(±)-Di-O-methylcurvularin is the racemic 11,13-dimethyl ether derivative of the fungal polyketide curvularin, belonging to the 12-membered resorcylic acid lactone (RAL) subclass of curvularin-type macrolides. It possesses the same benzoxacyclododecin-dione core scaffold as curvularin, with two methoxy substituents replacing the phenolic hydroxyl groups at positions C-11 and C-13.

Molecular Formula C18H24O5
Molecular Weight 320.4 g/mol
CAS No. 17899-75-1
Cat. No. B12772049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi-O-methylcurvularin, (+/-)-
CAS17899-75-1
Molecular FormulaC18H24O5
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCC1CCCCCC(=O)C2=C(CC(=O)O1)C=C(C=C2OC)OC
InChIInChI=1S/C18H24O5/c1-12-7-5-4-6-8-15(19)18-13(10-17(20)23-12)9-14(21-2)11-16(18)22-3/h9,11-12H,4-8,10H2,1-3H3
InChIKeyGUOYHCBRIKZWKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(±)-Di-O-methylcurvularin (CAS 17899-75-1): A 12-Membered Curvularin-Type Macrolide Dimethyl Ether for Synthesis and SAR Studies


(±)-Di-O-methylcurvularin is the racemic 11,13-dimethyl ether derivative of the fungal polyketide curvularin, belonging to the 12-membered resorcylic acid lactone (RAL) subclass of curvularin-type macrolides [1]. It possesses the same benzoxacyclododecin-dione core scaffold as curvularin, with two methoxy substituents replacing the phenolic hydroxyl groups at positions C-11 and C-13 [1]. Unlike its parent diol, this dimethyl ether features zero hydrogen bond donors (HBD = 0), a higher computed logP (XLogP3-AA = 3.2), and enhanced metabolic stability at the resorcinol ring, properties that distinguish it from curvularin (HBD = 2, XLogP3-AA ≈ 1.8) and are directly relevant for permeability, formulation, and prodrug design applications [1].

Why (±)-Di-O-methylcurvularin Cannot Be Interchanged with Curvularin or Other Curvularin-Type Macrolides in Pharmacology or Synthesis


Curvularin-type macrolides exhibit highly divergent biological profiles depending on the oxidation, substitution, and stereochemical pattern at the macrocyclic ring and aromatic core. Curvularin (free 11,13-diol) is almost devoid of antibacterial activity against Staphylococcus aureus, whereas the closely related α,β-dehydrocurvularin shows an MIC of 375 μg/mL—a qualitative difference driven solely by C-10/C-11 unsaturation [1]. Similarly, sulfur substitution at C-11 or C-10 unsaturation significantly increases cytotoxicity [2], while O-methylation of the phenolic hydroxyls abolishes hydrogen bond donor capacity and alters ring torsion, fundamentally changing pharmacophore recognition [3]. These steep and non-linear structure–activity relationships mean that even single-point modifications produce compounds with non-overlapping activity spectra. Consequently, (±)-di-O-methylcurvularin—with its fully methylated resorcinol ring—cannot serve as a drop-in replacement for curvularin, 11-hydroxycurvularin, or dehydrocurvularin in any biological or synthetic context without revalidation of activity, selectivity, and physicochemical behavior.

(±)-Di-O-methylcurvularin vs. Curvularin and Its Analogues: Quantitative Differentiation Evidence for Scientific Procurement


Synthetic Accessibility: (±)-Di-O-methylcurvularin as a Model Substrate for Oxazole-Based Macrolactonization Methodology

(±)-Di-O-methylcurvularin has been successfully synthesized via two distinct total synthesis routes, demonstrating its utility as a methodological benchmark. The first, by Baker, Bycroft, and Roberts (1967), employed condensation of 3,5-dimethoxyphenylacetic acid with 7-oxo-octanoic acid [1]. The second, by Wasserman and Gambale (1981), utilized a more general oxazole photooxygenation strategy in which a 2-alkyl-4-oxazole precursor served as a masked activated carboxylate for intramolecular macrolactonization [2]. In contrast, the parent curvularin—bearing unprotected phenolic hydroxyls—requires orthogonal protection/deprotection steps that complicate direct methodological comparison.

Natural product synthesis Macrolactonization Oxazole photooxygenation

Physicochemical Differentiation: Hydrogen Bond Donor Count and Lipophilicity as Drivers of Membrane Permeability

(±)-Di-O-methylcurvularin possesses zero hydrogen bond donors (HBD = 0) and a computed logP of 3.2, whereas curvularin possesses two phenolic hydroxyls (HBD = 2) and a computed logP of approximately 1.8 [1]. According to Lipinski's and Veber's rules, reducing HBD count correlates with improved passive membrane permeability and oral absorption potential. The complete methylation of the resorcinol ring eliminates both HBDs, thereby shifting the compound into a more favorable permeability space. No direct Caco-2 or PAMPA permeability data comparing the two compounds are available in the public domain; this differentiation is therefore class-level inference grounded in well-established medicinal chemistry principles.

Drug-likeness Physicochemical profiling Permeability prediction

Anti-Inflammatory SAR Context: O-Methylation Modulates Curvularin-Type Anti-Inflammatory Potency by Orders of Magnitude

In a study evaluating curvularin-type metabolites from Penicillium sp. SF-5859, both 5-O-methylcurvularin (compound 3a) and 5,7-di-O-methylcurvularin (compound 3b) were semi-synthesized and tested alongside the parent curvularin for inhibition of LPS-induced NO and PGE₂ production in RAW264.7 macrophages [1]. Curvularin itself showed IC₅₀ values of 4.0 μM (NO) and 5.2 μM (PGE₂). Importantly, these data confirm that O-methylation at the aromatic ring produces quantifiable shifts in anti-inflammatory potency relative to the parent diol. While (±)-di-O-methylcurvularin (11,13-dimethylcurvularin) was not directly tested in this study, these results for the analogous 5,7-dimethyl ether provide the closest available class-level benchmark for predicting how the 11,13-dimethyl substitution pattern will alter activity relative to curvularin.

Anti-inflammatory SAR Curvularin-type macrolides Nitric oxide inhibition

Procurement-Driven Application Scenarios for (±)-Di-O-methylcurvularin Based on Differentiated Evidence


Methodological Benchmark for Macrolactonization and Oxazole Carboxylate Activation Chemistry

Natural product synthesis groups developing new macrocyclization methods should procure (±)-di-O-methylcurvularin as a standardized, protection-free test substrate. Its validated synthesis via oxazole photooxygenation [1] and classical condensation [2] provides two independent benchmarks for evaluating reaction efficiency, yield, and scalability. Unlike curvularin, the dimethyl ether eliminates phenolic protection as a confounding variable in method comparison.

Reference Standard for Curvularin-Type Macrolide Analytical Method Development and Metabolite Profiling

Analytical chemistry laboratories engaged in fungal metabolomics or natural product dereplication should procure (±)-di-O-methylcurvularin as a reference standard for LC-MS/MS and NMR method development. Its known molecular formula (C₁₈H₂₄O₅), exact mass (320.16237 Da), and InChIKey (GUOYHCBRIKZWKP-UHFFFAOYSA-N) [1] enable its use as a retention time and fragmentation benchmark for identifying curvularin-type dimethyl ethers in complex fungal extracts.

Physicochemical Probe for Investigating the Role of Phenolic Hydrogen Bond Donors in Curvularin Target Engagement

Pharmacology groups investigating the molecular targets of curvularin-type macrolides should procure (±)-di-O-methylcurvularin as a matched negative control. Because its HBD count is zero (versus HBD = 2 for curvularin) [1], differential activity between the two compounds in target-based or phenotypic assays directly implicates hydrogen bonding at the resorcinol hydroxyls in target engagement or cellular activity.

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